N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide
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Overview
Description
N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thiazole ring . The final step involves the reaction of the thiazole derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival . It may also interfere with the synthesis of nucleic acids and proteins, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide
- N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide
Uniqueness
N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide stands out due to its unique thiazole ring structure, which imparts distinct biological activities. The presence of multiple methoxy groups enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S2/c1-27-15-7-6-12(8-16(15)28-2)14-11-33-22(23-14)25-21(32)24-20(26)13-9-17(29-3)19(31-5)18(10-13)30-4/h6-11H,1-5H3,(H2,23,24,25,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBUBNGZQAEAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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